REACTION_CXSMILES
|
I[CH:2]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[NH:4][C:3]1=[O:13].[N-:14]=[N+:15]=[N-:16].[Na+]>CN(C)C=O>[N:14]([CH:2]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[NH:4][C:3]1=[O:13])=[N+:15]=[N-:16] |f:1.2|
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Name
|
|
Quantity
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36.7 g
|
Type
|
reactant
|
Smiles
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IC1C(NC2=C(CC1)C=CC=C2)=O
|
Name
|
|
Quantity
|
9.97 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
ice water
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Quantity
|
800 mL
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the precipitate collected on a filter
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Type
|
WASH
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Details
|
After washing the solid successively with water, 3% aqueous sodium bisulfite, and water
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Type
|
CUSTOM
|
Details
|
the product was dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C(NC2=C(CC1)C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |